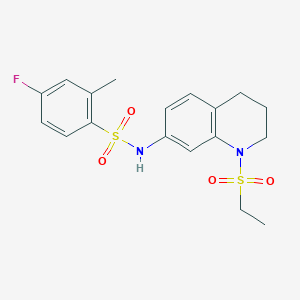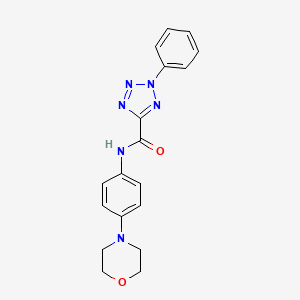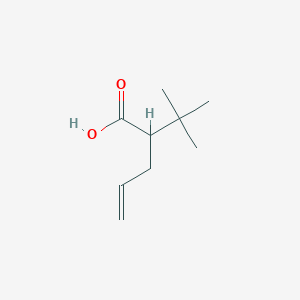
2-Tert-butylpent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butylpent-4-enoic acid is a chemical compound with the CAS Number: 25015-42-3 . It has a molecular weight of 156.22 and its IUPAC name is 2-tert-butyl-4-pentenoic acid . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H16O2/c1-5-6-7(8(10)11)9(2,3)4/h5,7H,1,6H2,2-4H3,(H,10,11) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 156.22 and its IUPAC name is 2-tert-butyl-4-pentenoic acid . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
Research has shown the effectiveness of chiral catalysts in enantioselective α-aminations, where compounds related to "2-Tert-butylpent-4-enoic acid" have been utilized as substrates or components of the catalyst system. For instance, the enantiopure salt Δ-Co((S,S)-dpen)32Cl(-)B(C6F5)4(-) has been reported as an effective hydrogen bond donor catalyst for additions of 1,3-dicarbonyl compounds to di-tert-butyl azodicarboxylate, illustrating the role of tert-butyl groups in achieving high yields and enantiomeric excesses in the synthesis of complex organic molecules (Kumar, Ghosh, & Gladysz, 2016).
Chiral Auxiliary and Synthesis of Amino Acids
Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds, showcasing the importance of tert-butyl groups in stereocontrolled organic synthesis. This compound facilitated the preparation of 2-methyl-3-phenylpropanoic acid and other derivatives through dipeptide synthesis, highlighting its utility in creating complex molecular architectures with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).
Asymmetric Oxidation and Sulfinyl Compound Synthesis
The first example of the catalytic asymmetric oxidation of tert-butyl disulfide has been described, leading to the synthesis of tert-butanesulfinamides and tert-butyl sulfoxides. This research underscores the pivotal role of tert-butyl groups in mediating asymmetric transformations and generating chiral compounds with significant enantiomeric excess, useful in various synthetic applications (Cogan et al., 1998).
Materials Science and Nanotechnology
In the realm of materials science, compounds bearing tert-butyl groups have been explored for their potential in creating advanced materials. For example, the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells has shown to significantly enhance their performance, demonstrating the impact of tert-butyl derivatives on the electronic properties and efficiency of photovoltaic devices (Boschloo, Häggman, & Hagfeldt, 2006).
Safety and Hazards
The safety information for 2-Tert-butylpent-4-enoic acid includes several hazard statements: H315, H318, H335 . These codes indicate that the compound can cause skin irritation, eye damage, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Eigenschaften
IUPAC Name |
2-tert-butylpent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-6-7(8(10)11)9(2,3)4/h5,7H,1,6H2,2-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDQHACGSZQURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)
![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)
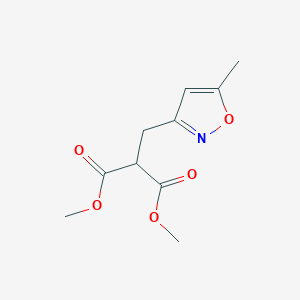
amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2729796.png)
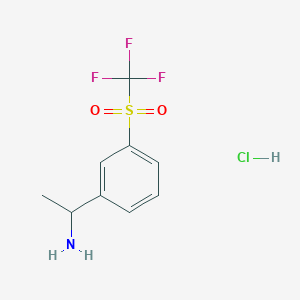
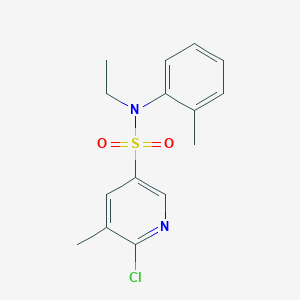
![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2729803.png)
![3-{2-Oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2729805.png)

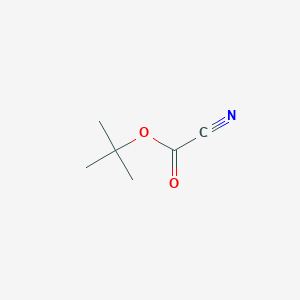
![2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)
